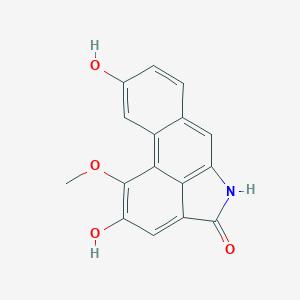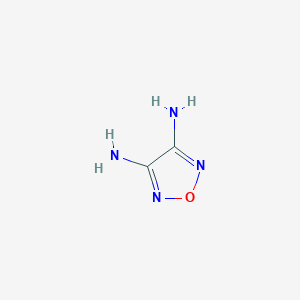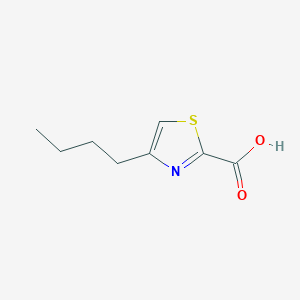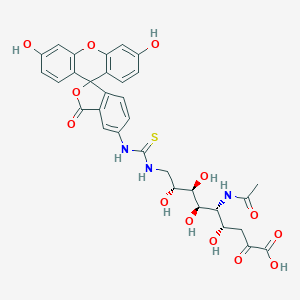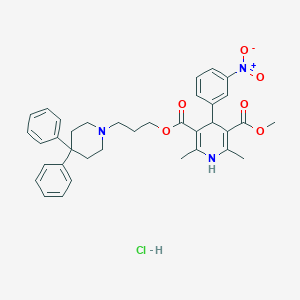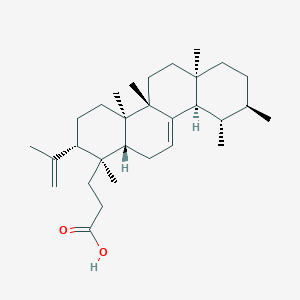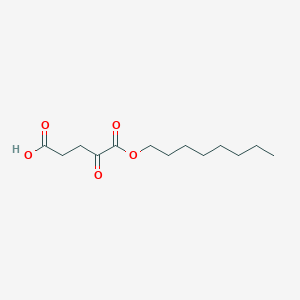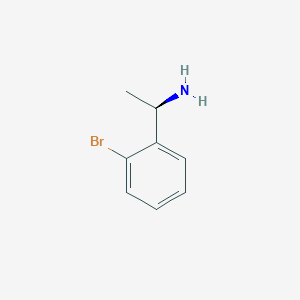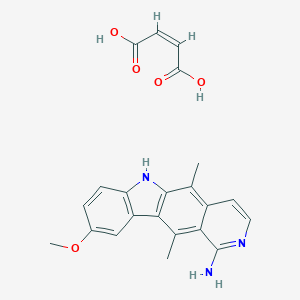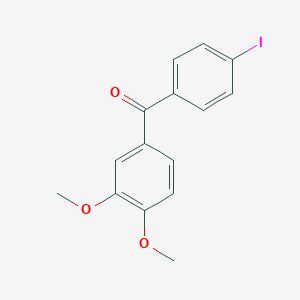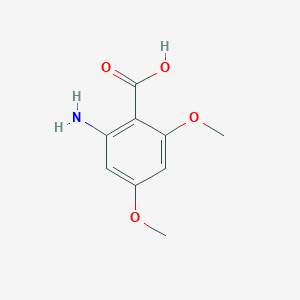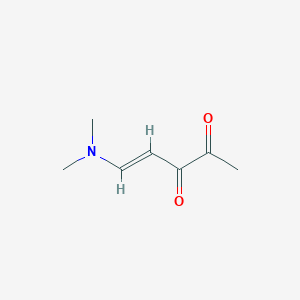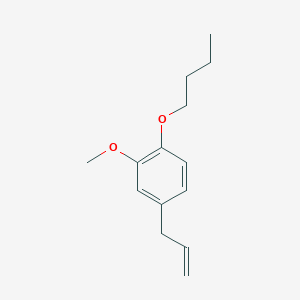
4-Allyl-1-butoxy-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-1-butoxy-2-methoxybenzene is a chemical compound that belongs to the group of allyl ethers. It is also known as ABMB and has a molecular formula of C14H20O2. This compound has shown promising results in scientific research applications, particularly in the field of medicinal chemistry. The purpose of
作用機序
The mechanism of action of 4-Allyl-1-butoxy-2-methoxybenzene is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
生化学的および生理学的効果
4-Allyl-1-butoxy-2-methoxybenzene has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to scavenge free radicals and protect against oxidative stress. In addition, it has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 4-Allyl-1-butoxy-2-methoxybenzene in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. In addition, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-Allyl-1-butoxy-2-methoxybenzene. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action and efficacy of this compound in various cancer types. Another area of interest is its potential as a treatment for inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative disorders. Additionally, research on the synthesis and modification of this compound may lead to the development of more potent and selective derivatives.
合成法
The synthesis of 4-Allyl-1-butoxy-2-methoxybenzene can be achieved through a simple reaction between 4-hydroxy-3-methoxybenzaldehyde and allyl bromide in the presence of an acid catalyst. The reaction takes place through an SN2 mechanism, which results in the formation of the desired product. The purity of the product can be improved through recrystallization or column chromatography.
科学的研究の応用
4-Allyl-1-butoxy-2-methoxybenzene has shown promising results in scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also shown potential as an anticancer agent, as it can induce apoptosis in cancer cells.
特性
CAS番号 |
115422-59-8 |
|---|---|
製品名 |
4-Allyl-1-butoxy-2-methoxybenzene |
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
1-butoxy-2-methoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h5,8-9,11H,2,4,6-7,10H2,1,3H3 |
InChIキー |
UHKLUPWESCIICB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)OC |
正規SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)OC |
その他のCAS番号 |
84019-91-0 |
同義語 |
Benzene, 1-butoxy-2-methoxy-4-(1-propenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
